Sphingolipid Modulation in Neuroblastoma Cells: Differential Effects of D,L-erythro-PPMP vs. D-threo-PPMP
In a direct comparative study using the human neuroblastoma cell line SK-N-RA, D,L-erythro-PPMP and D-threo-PPMP exhibited distinct and stereospecific effects on sphingolipid metabolism. At a concentration of 10 µM, D-threo-PPMP inhibited baseline glucosylceramide (GC) formation by ∼25% and increased ceramide levels by 1.9-fold compared to controls. In contrast, D,L-erythro-PPMP had no effect on GC formation, confirming its inactivity toward glucosylceramide synthase [1]. Both isomers increased ceramides (1.9-fold), but D-threo-PPMP caused a 4.4-fold increase in 1-O-acylceramide (AC) formation, whereas D,L-erythro-PPMP led to a more modest 2.4-fold increase [1]. This demonstrates that while both compounds can elevate ceramides, only the active threo isomer exerts the downstream GCS-inhibitory effect on GC synthesis, validating the use of D,L-erythro-PPMP to parse GCS-dependent from GCS-independent ceramide accumulation.
| Evidence Dimension | Effect on Glucosylceramide (GC) Formation |
|---|---|
| Target Compound Data | No effect on baseline GC formation |
| Comparator Or Baseline | D-threo-PPMP: Inhibited baseline GC formation by ~25% |
| Quantified Difference | D-threo-PPMP inhibits GC synthesis; D,L-erythro-PPMP does not. |
| Conditions | SK-N-RA human neuroblastoma cells, 10 µM compound concentration, 24-hour treatment, analyzed by HPTLC and phosphoimager scanning |
Why This Matters
This evidence provides the foundational validation for D,L-erythro-PPMP as an ideal negative control, proving its inability to inhibit GCS in a cellular context directly comparable to its active counterpart.
- [1] Wang, H., & Maurer, B. J. (2005). PPMP stereoisomers synergize fenretinide (4-HPR) cytotoxicity in human cancer cell lines in association with complex modulations of sphingolipid metabolism. Cancer Research, 65(9_Supplement), 1174. View Source
